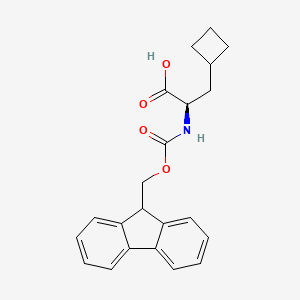

Fmoc-beta-cyclobutyl-D-ala-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)20(12-14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJRBUNCWCPLNH-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001146772 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478183-63-0 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-D-Cyclobutylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-beta-cyclobutyl-D-ala-OH: Properties and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Fmoc-beta-cyclobutyl-D-ala-OH is a specialized amino acid derivative that serves as a crucial building block in peptide synthesis and drug discovery. Its unique cyclobutyl moiety introduces conformational constraints and steric bulk, offering researchers a valuable tool to modulate the pharmacological properties of peptides. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental protocols and data presentation for a scientific audience.

Core Chemical Properties

This compound is a white to off-white powder.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its use in standard solid-phase peptide synthesis (SPPS) protocols. The D-configuration of the alanine backbone can enhance the stability of resulting peptides against enzymatic degradation.

A summary of its key chemical identifiers and properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 478183-63-0 | [1] |

| Molecular Formula | C22H23NO4 | [1][2] |

| Molecular Weight | 365.42 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥98% (Assay) | [1] |

| Optical Rotation | [a]20/D = +17 ± 2° (c=1 in DMF) | [1] |

| Storage Temperature | 0 - 8 °C | [1] |

| Predicted Boiling Point | 592.2 ± 33.0 °C | [3] |

| Predicted Density | 1.261 ± 0.06 g/cm³ | [3] |

Synthesis and Spectroscopic Data

Illustrative Synthesis Workflow

The synthesis would likely involve the reaction of beta-cyclobutyl-D-alanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. The following diagram illustrates a probable synthetic workflow.

Caption: Probable workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the structure and data from analogous compounds, the following characteristics would be expected:

-

¹H NMR: Resonances corresponding to the protons of the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the cyclobutyl ring, the alpha- and beta-protons of the alanine backbone, and the amine proton would be observed.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (365.42 g/mol ), likely as [M+H]⁺ or [M+Na]⁺ adducts.

Experimental Protocols: Application in Peptide Synthesis

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The bulky cyclobutyl group can influence the coupling efficiency, and optimization of coupling reagents and reaction times may be necessary.

General Fmoc Deprotection Protocol

The removal of the Fmoc group is a critical step in SPPS, exposing the free amine for the subsequent coupling reaction.

Caption: Standard workflow for Fmoc deprotection in solid-phase peptide synthesis.

Methodology:

-

The resin-bound peptide is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).

-

The solvent is drained, and a solution of 20% piperidine in DMF is added to the resin.

-

The reaction mixture is agitated at room temperature for a specified period, often in two steps (e.g., 5 minutes followed by a second treatment of 15 minutes) to ensure complete removal of the Fmoc group.

-

The deprotection solution is drained, and the resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

General Peptide Coupling Protocol

Following Fmoc deprotection, the next Fmoc-protected amino acid, in this case, this compound, is coupled to the free amine of the growing peptide chain.

Caption: General workflow for peptide coupling in solid-phase peptide synthesis.

Methodology:

-

This compound is pre-activated in a solution of a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF.

-

This activation mixture is added to the deprotected resin-bound peptide.

-

The coupling reaction is allowed to proceed at room temperature with agitation for a sufficient duration to ensure complete coupling. Reaction times may need to be extended due to the steric hindrance of the cyclobutyl group.

-

The resin is then washed thoroughly with DMF to remove excess reagents and byproducts.

Biological Activity and Signaling Pathways

The incorporation of beta-cyclobutyl-D-alanine into peptides is a strategy employed to enhance their therapeutic potential. While specific signaling pathways directly modulated by peptides containing this particular amino acid are not extensively documented, the rationale for its use is based on established principles of medicinal chemistry:

-

Increased Metabolic Stability: The D-amino acid configuration provides resistance to degradation by proteases, which typically recognize L-amino acids. This can lead to a longer in vivo half-life of the peptide drug.

-

Conformational Constraint: The cyclobutyl side chain restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.

-

Modulation of Lipophilicity: The hydrophobic nature of the cyclobutyl group can influence the overall lipophilicity of the peptide, potentially affecting its solubility, membrane permeability, and pharmacokinetic profile.

The biological activity of a peptide containing beta-cyclobutyl-D-alanine will be determined by the overall sequence and the target it is designed to interact with. Its inclusion is a tool to optimize the performance of the parent peptide.

Conclusion

This compound is a valuable synthetic building block for researchers in peptide chemistry and drug development. Its unique structural features offer a means to rationally design peptides with improved stability and potentially enhanced biological activity. While detailed experimental data for this specific compound is not abundant in publicly available literature, established protocols for Fmoc-based solid-phase peptide synthesis can be readily adapted for its use. Further research into peptides incorporating this amino acid is warranted to fully explore its potential in modulating biological systems and developing novel therapeutics.

References

An In-Depth Technical Guide to Fmoc-beta-cyclobutyl-D-ala-OH for Researchers and Drug Development Professionals

Introduction: (Nα-9-Fluorenylmethoxycarbonyl)-β-cyclobutyl-D-alanine, commonly referred to as Fmoc-beta-cyclobutyl-D-ala-OH, is a non-proteinogenic amino acid derivative that serves as a critical building block in modern peptide chemistry. Its unique structural features, including the bulky cyclobutyl side chain and the base-labile Fmoc protecting group, make it a valuable tool for the synthesis of novel peptides with enhanced therapeutic potential. This guide provides a comprehensive overview of its chemical properties, applications in solid-phase peptide synthesis (SPPS), and its potential role in the development of targeted therapeutics, particularly as inhibitors of key signaling pathways.

Core Properties and Specifications

This compound is a white to off-white powder.[1] Its key chemical and physical properties are summarized in the table below, providing essential data for researchers in peptide synthesis and drug design.

| Property | Value | References |

| CAS Number | 478183-63-0 | [1][2] |

| Molecular Formula | C₂₂H₂₃NO₄ | [1][2] |

| Molecular Weight | 365.43 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥98% (Assay) | [1] |

| Optical Rotation | [α]²⁰/D = 17 ± 2° (c=1 in DMF) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Synthesis and Manufacturing

While a detailed, publicly available synthesis protocol for this compound is proprietary to its manufacturers, the general synthetic strategy involves two key stages: the synthesis of the unnatural amino acid β-cyclobutyl-D-alanine and the subsequent protection of its α-amino group with the Fmoc moiety.

The synthesis of β-amino acids can be achieved through various chemical and biological methods. Chemical synthesis often involves reactions under high temperature and pressure, while biological methods utilize enzymes to achieve high specificity under milder conditions. The enantioselective synthesis of β-amino acid derivatives is an active area of research, employing chiral catalysts to obtain the desired stereoisomer.

The second stage, Fmoc protection, is a standard procedure in peptide chemistry. It typically involves the reaction of the free amino acid with a fluorenylmethoxycarbonylating agent, such as Fmoc-Cl or Fmoc-OSu, in the presence of a base.

Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1] SPPS allows for the stepwise assembly of a peptide chain on a solid resin support, a process that is amenable to automation and high-throughput synthesis. The incorporation of unnatural amino acids like β-cyclobutyl-D-alanine can confer several advantageous properties to the resulting peptides, including:

-

Enhanced Proteolytic Stability: The non-natural structure can render the peptide resistant to degradation by proteases.

-

Improved Conformational Control: The bulky cyclobutyl group can introduce conformational constraints, leading to more defined secondary structures.

-

Modified Bioactivity: The altered side chain can lead to novel or enhanced interactions with biological targets.

General Experimental Protocol for Incorporation in SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual Fmoc-SPPS.

1. Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

-

Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 30 minutes.

2. Fmoc Deprotection:

-

Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid.

-

Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and excess piperidine.

3. Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add an activating base, such as N,N-diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Allow the coupling reaction to proceed for 1-2 hours, or until completion as monitored by a colorimetric test (e.g., Kaiser test).

-

Wash the resin extensively with DMF to remove unreacted reagents.

4. Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, wash, and dry.

6. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Targeting Signaling Pathways: The Wnt/β-catenin Pathway

The incorporation of β-amino acids into peptides can create molecules capable of modulating protein-protein interactions, which are central to many cellular signaling pathways implicated in disease. One such pathway is the Wnt/β-catenin signaling cascade, which plays a crucial role in embryonic development, tissue homeostasis, and cancer.[3][4][5]

Hyperactivation of the Wnt/β-catenin pathway is a hallmark of many cancers.[6] A key event in this pathway is the interaction between β-catenin and the transcription factor T-cell factor (TCF), which leads to the expression of genes that promote cell proliferation.[7] Peptides designed to mimic the β-catenin binding domain of TCF or other interacting proteins can act as competitive inhibitors, disrupting this interaction and thereby inhibiting Wnt signaling. The inclusion of unnatural amino acids like β-cyclobutyl-D-alanine can enhance the stability and cell permeability of such inhibitory peptides.

Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and a potential point of inhibition by a peptide containing a β-amino acid analog.

Caption: Wnt/β-catenin signaling pathway and point of therapeutic intervention.

Experimental Workflows and Logical Relationships

The development of a peptide-based therapeutic using this compound follows a logical workflow from initial design to preclinical evaluation. This process is outlined in the diagram below.

Caption: Workflow for peptide drug development.

Conclusion

This compound is a specialized chemical tool with significant potential for advancing peptide-based drug discovery. Its unique structural properties enable the synthesis of peptides with improved stability and the ability to modulate challenging therapeutic targets like protein-protein interactions in signaling pathways such as the Wnt/β-catenin cascade. The detailed understanding of its properties and its application in SPPS, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to leverage this compound in the creation of next-generation peptide therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. Bicyclic β‐Sheet Mimetics that Target the Transcriptional Coactivator β‐Catenin and Inhibit Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-beta-cyclobutyl-D-ala-OH: A Technical Guide to its Structure, Function, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-beta-cyclobutyl-D-ala-OH is a non-proteinogenic amino acid derivative increasingly utilized in the design and synthesis of novel peptides and peptidomimetics. Its unique structural features, comprising a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a beta-amino acid backbone, a D-chiral center, and a cyclobutyl side chain, offer distinct advantages in drug discovery and development. This technical guide provides a comprehensive overview of the structure and function of this compound, alongside a generalized protocol for its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS). While specific quantitative data on peptides incorporating this residue are not widely published, this guide aims to provide a foundational understanding for researchers exploring its potential.

Structure and Physicochemical Properties

This compound is a synthetic amino acid derivative characterized by the covalent attachment of an Fmoc group to the nitrogen of beta-cyclobutyl-D-alanine. The D-configuration refers to the stereochemistry at the alpha-carbon.

Chemical Structure:

-

Molecular Formula: C₂₂H₂₃NO₄[1]

-

Molecular Weight: 365.43 g/mol [1]

-

CAS Number: 478183-63-0[1]

-

Appearance: Typically a white to off-white powder[1]

The structure combines the lability of the Fmoc protecting group under basic conditions with the conformational rigidity imparted by the cyclobutyl moiety. The beta-amino acid nature of the backbone extends the peptide chain by an additional carbon atom compared to alpha-amino acids, influencing the secondary structure of the resulting peptide.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₃NO₄ | [1][2] |

| Molecular Weight | 365.43 g/mol | [1] |

| CAS Number | 478183-63-0 | [1][2] |

| Purity | ≥98% (Assay) | [1] |

| Appearance | White to off-white powder | [1] |

| Optical Rotation | [a]²⁰D = 17 ± 2 ° (c=1 in DMF) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Core Functions and Applications in Drug Development

The incorporation of this compound into a peptide sequence serves several key functions, primarily aimed at enhancing the therapeutic potential of the peptide.

-

Enhanced Proteolytic Stability: The D-configuration of the amino acid and the unnatural beta-amino acid backbone provide steric hindrance against degradation by endogenous proteases, which typically recognize L-alpha-amino acids. This can significantly increase the in vivo half-life of the peptide therapeutic.

-

Conformational Constraint: The bulky and rigid cyclobutyl side chain restricts the conformational freedom of the peptide backbone.[3] This can lock the peptide into a bioactive conformation, leading to improved receptor binding affinity and selectivity.

-

Structural Diversity: The introduction of this non-natural amino acid expands the chemical space available for peptide design, allowing for the creation of novel structures with unique pharmacological profiles.[1]

-

Peptidomimetic Design: Beta-amino acids are key components in the design of peptidomimetics, which aim to mimic the structure and function of natural peptides but with improved drug-like properties.

These attributes make this compound a valuable building block in the development of peptide-based drugs for various therapeutic areas, including metabolic diseases, oncology, and neurology.[1] It is particularly useful in the synthesis of peptide analogs that can target specific biological pathways with enhanced efficacy.[1]

Experimental Protocol: Incorporation into Peptides via Fmoc-SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis (SPPS). Optimization may be required depending on the specific peptide sequence and the scale of the synthesis.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Dichloromethane (DCM), reagent grade

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker or automated peptide synthesizer

Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and DIPEA (2 equivalents relative to the amino acid) to activate the carboxylic acid.

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. Due to the steric bulk of the cyclobutyl group, a longer coupling time or the use of a more potent coupling reagent like HATU may be necessary. A Kaiser test can be performed to monitor the completion of the coupling reaction.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.

-

Visualization of Experimental Workflow

The following diagrams illustrate the key logical steps in the synthesis and application of peptides containing this compound.

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Caption: Logical relationship of incorporating this compound to achieve enhanced peptide properties.

Conclusion

This compound is a specialized chemical tool for peptide chemists and drug developers seeking to overcome the limitations of natural peptides. Its ability to confer metabolic stability and conformational rigidity makes it an attractive building block for the synthesis of novel peptide therapeutics with improved pharmacological properties. While detailed public data on its application in specific, biologically active peptides is currently limited, the foundational principles of its use in Fmoc-SPPS are well-established. Further research into peptides containing this and similar non-natural amino acids is anticipated to yield new classes of potent and durable therapeutic agents.

References

Technical Guide: Fmoc-β-cyclobutyl-D-alanine-OH in Peptide Synthesis and Drug Discovery

CAS Number: 478183-63-0

This technical guide provides an in-depth overview of Fmoc-β-cyclobutyl-D-alanine-OH, a non-proteinogenic amino acid derivative crucial for the synthesis of novel peptides in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and peptide science.

Introduction

Fmoc-β-cyclobutyl-D-alanine-OH is a synthetic amino acid characterized by a cyclobutyl group attached to the β-carbon of the alanine side chain and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group. The incorporation of this unnatural amino acid into peptide sequences is a strategic approach to modulate their pharmacological properties. The D-configuration of the amino acid enhances resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life. The cyclobutyl moiety introduces conformational constraints, influencing the peptide's secondary structure and its binding affinity to biological targets.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-β-cyclobutyl-D-alanine-OH is presented in the table below.

| Property | Value | Reference |

| CAS Number | 478183-63-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C22H23NO4 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 365.42 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Purity | ≥97% (HPLC) | --INVALID-LINK-- |

| Storage | 0 - 8 °C | --INVALID-LINK-- |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-β-cyclobutyl-D-alanine-OH is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). SPPS allows for the stepwise assembly of a peptide chain on a solid support. The general workflow for incorporating Fmoc-β-cyclobutyl-D-alanine-OH into a peptide sequence is outlined below.

Experimental Protocol: Manual Solid-Phase Peptide Synthesis

This protocol describes the manual incorporation of Fmoc-β-cyclobutyl-D-alanine-OH into a peptide sequence on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-β-cyclobutyl-D-alanine-OH

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the resin's linker.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.

-

Coupling:

-

In a separate vial, dissolve Fmoc-β-cyclobutyl-D-alanine-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for Optimizing Coupling of Sterically Hindered Amino Acids

The bulky cyclobutyl group can sometimes lead to slower coupling kinetics. The following diagram illustrates a decision-making process for optimizing the coupling of sterically hindered amino acids like Fmoc-β-cyclobutyl-D-alanine-OH.

Impact on Peptide Structure and Function

The incorporation of β-cyclobutyl-alanine can significantly influence the conformational properties of a peptide. The cyclobutyl ring restricts the rotational freedom of the side chain, which can lead to the stabilization of specific secondary structures, such as β-turns or helical folds. This conformational constraint can enhance the peptide's binding affinity and selectivity for its target receptor.

For instance, in the design of G protein-coupled receptor (GPCR) ligands, constraining the peptide backbone into a bioactive conformation can lead to increased potency and efficacy. The introduction of β-cyclobutyl-alanine can be a key strategy in achieving this conformational pre-organization.

Hypothetical Signaling Pathway Modulation

While specific examples in the literature detailing the use of Fmoc-β-cyclobutyl-D-alanine-OH in modulating a particular signaling pathway are limited, we can conceptualize its potential role. Consider a hypothetical peptide antagonist designed to inhibit the signaling of a GPCR involved in a disease state. The incorporation of β-cyclobutyl-D-alanine could enhance its antagonistic properties.

In this diagram, the peptide antagonist containing β-cyclobutyl-D-alanine competitively inhibits the binding of the endogenous ligand to the GPCR. The enhanced stability and optimized conformation of the antagonist, due to the unnatural amino acid, would lead to a more sustained and potent inhibition of the downstream signaling cascade, thereby mitigating the disease-related cellular response.

Conclusion

Fmoc-β-cyclobutyl-D-alanine-OH is a valuable tool in the arsenal of medicinal chemists for the design and synthesis of novel peptide therapeutics. Its ability to confer enzymatic stability and induce specific conformational constraints makes it a key component in the development of peptides with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols and logical workflows provided in this guide serve as a foundation for the successful incorporation of this and other sterically hindered amino acids into bioactive peptides.

References

In-depth Technical Guide: Fmoc-β-cyclobutyl-D-ala-OH Synthesis

A comprehensive synthesis protocol for Fmoc-β-cyclobutyl-D-Ala-OH is not publicly available in the reviewed literature. The synthesis of this specific non-canonical amino acid involves a complex, multi-step process for which detailed experimental procedures have not been published in the provided search results.

The overall synthesis can be logically divided into two primary stages:

-

Asymmetric Synthesis of the Core Intermediate: The creation of the β-cyclobutyl-D-alanine backbone. This is the most challenging step, requiring precise control of stereochemistry to obtain the desired D-enantiomer. Methodologies for the asymmetric synthesis of β-amino acids exist but a specific application to the cyclobutyl derivative is not detailed in the search results.[1][2]

-

N-Terminal Protection: The protection of the amino group of β-cyclobutyl-D-alanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry.

While a protocol for the first stage is unavailable, a representative protocol for the second stage—Fmoc protection—can be described based on the well-documented synthesis of the similar compound, Fmoc-β-Ala-OH.[3][4] This process involves the reaction of the free amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.

Experimental Protocol: N-Fmoc Protection of a β-Amino Acid

This protocol is adapted from the synthesis of Fmoc-β-Ala-OH and is presented here as a representative method for the N-terminal protection step.[3][4]

Materials:

-

β-Amino Acid (e.g., β-Alanine)

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)[4][5]

-

Dioxane[3]

-

Water

-

Diethyl ether or Ethyl Acetate

-

Hydrochloric Acid (HCl), 2N solution

-

Hexane

Procedure:

-

Dissolution: The β-amino acid is dissolved in a 10% aqueous sodium carbonate solution in a flask.[3][4]

-

Cooling: The flask is cooled in an ice bath.[3]

-

Addition of Fmoc-Cl: A solution of Fmoc-Cl in dioxane is added dropwise to the cooled amino acid solution while stirring.[3]

-

Reaction: The reaction mixture is stirred continuously for 4-6 hours at room temperature.[4]

-

Work-up & Extraction (Aqueous Phase): Water is added to the reaction mixture. The aqueous layer is separated and washed three times with diethyl ether to remove impurities.[3][4]

-

Acidification: The aqueous layer is cooled again in an ice bath and acidified to a pH of 2 using a 2N HCl solution.[3][4]

-

Work-up & Extraction (Organic Phase): The acidified aqueous layer is extracted three times with ethyl acetate.[3][4]

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[4]

-

Recrystallization: The crude product is recrystallized from a solvent mixture, such as ethyl acetate and hexane, to obtain the pure, solid Fmoc-protected amino acid.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis of Fmoc-β-Ala-OH.[3][4] This data is provided as an example for the Fmoc-protection step.

| Parameter | Value | Reference |

| Reactants | ||

| β-Alanine | 0.5 g (6.61 mmol) | [3][4] |

| Fmoc-Cl | 1.45 g (5.61 mmol) | [3][4] |

| 10% Na₂CO₃ Solution | 12 ml | [3][4] |

| Dioxane | 10 ml | [3] |

| Reaction Conditions | ||

| Reaction Temperature | 0 °C to Room Temp. | [3] |

| Reaction Time | 4 hours | [3][4] |

| Work-up & Purification | ||

| Dilution Water | 80 ml | [3][4] |

| Diethyl Ether Wash | 3 x 75 ml | [3][4] |

| Ethyl Acetate Extraction | 3 x 75 ml | [3][4] |

| Recrystallization Solvent | Ethyl Acetate:Hexane (1:2, v/v) | [3][4] |

| Results | ||

| Final Product | Fmoc-β-Ala-OH | [3][4] |

| Yield | 1.41 g (81%) | [3][4] |

Synthesis Workflow Visualization

The following diagrams illustrate the logical flow of the synthesis.

Caption: High-level hypothetical workflow for Fmoc-β-cyclobutyl-D-Ala-OH synthesis.

Caption: Detailed experimental workflow for the N-Fmoc protection step.

References

- 1. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 2. Asymmetric Synthesis of beta-Amino Acids - Enlighten Theses [theses.gla.ac.uk]

- 3. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]

The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in peptide synthesis, a deep understanding of protecting group chemistry is paramount. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its unique cleavage conditions that allow for a highly efficient and orthogonal approach to constructing peptide chains.[][2][3] This technical guide provides a comprehensive exploration of the core principles of Fmoc chemistry, from its mechanism of action to detailed experimental protocols and the critical considerations for its successful application.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group in peptide synthesis lies in its remarkable stability under acidic and neutral conditions while being readily cleaved by mild bases, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][4][5] This base-lability is the lynchpin of the widely adopted Fmoc/tBu (tert-butyl) orthogonal protection strategy.[6][7] In this strategy, the N-terminal α-amino group is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups, such as the tert-butyl group.[3][6] This orthogonality ensures that the iterative deprotection of the N-terminus for chain elongation can proceed without prematurely removing the side-chain protecting groups.[6][8] The final step of the synthesis involves the use of a strong acid, typically trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the solid support and remove the acid-labile side-chain protecting groups.[9][10]

The chemical basis for the Fmoc group's base sensitivity is the fluorenyl ring system. The proton at the 9-position of the fluorene moiety is rendered acidic due to the aromatic nature of the resulting fluorenyl anion after deprotonation.[2][8] In the presence of a base like piperidine, this proton is abstracted, initiating a β-elimination reaction that leads to the cleavage of the carbamate bond and the liberation of the free amine of the peptide, along with the formation of a dibenzofulvene (DBF)-piperidine adduct.[4][11]

Monitoring Fmoc Deprotection

A significant advantage of Fmoc chemistry is the ability to monitor the deprotection step in real-time. The dibenzofulvene-piperidine adduct produced upon Fmoc cleavage has a distinct UV absorbance, typically monitored at or around 301 nm.[12][13] This allows for the quantitative assessment of the deprotection reaction's completion, ensuring that the subsequent amino acid coupling step proceeds efficiently.[7][12]

| Parameter | Value | Reference |

| UV Monitoring Wavelength | ~301 nm | [12] |

| Common Deprotection Reagent | 20% (v/v) Piperidine in DMF | [9][10][14] |

| Typical Deprotection Time | 5 - 10 minutes (often repeated) | [10] |

Solid-Phase Peptide Synthesis (SPPS) Workflow

The Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support, typically a polymeric resin.[9][10] The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide. For instance, Wang or 2-chlorotrityl chloride resins are used for peptides with a C-terminal carboxylic acid, while Rink amide resin is employed to produce peptide amides.[10][14]

The general cycle of Fmoc-SPPS consists of the following key steps:

-

Resin Swelling: The resin is swelled in a suitable solvent, such as DMF or dichloromethane (DCM), to ensure the accessibility of reactive sites.[10][14]

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid or peptide using a solution of piperidine in DMF.[9][10]

-

Washing: The resin is thoroughly washed to remove the deprotection reagent and the DBF-piperidine adduct.[10][14]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as HATU.[9][15]

-

Washing: The resin is washed to remove excess reagents and byproducts.[10][14]

This cycle is repeated for each amino acid in the desired peptide sequence.

Experimental Protocols

The following are generalized protocols for key steps in manual Fmoc-based solid-phase peptide synthesis.

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., 100-200 mg) in a fritted reaction vessel.[10]

-

Add a sufficient volume of DMF to cover the resin.[10]

-

Allow the resin to swell for a minimum of 30 minutes at room temperature with gentle agitation.[10]

-

Drain the DMF.[10]

Protocol 2: Attachment of the First Amino Acid to Wang Resin

-

Swell the Wang resin in DMF as described in Protocol 1.[10]

-

In a separate vial, dissolve the first Fmoc-protected amino acid (2-5 equivalents relative to the resin's loading capacity) and an activating agent like HOBt (2-5 equivalents) in a minimal amount of DMF.[10]

-

Add a coupling reagent such as DIC (2-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.[10]

-

Add the activated amino acid solution to the swollen resin.[10]

-

Agitate the mixture for 2-4 hours at room temperature.[10]

-

Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).[10]

-

Dry the resin under a vacuum.[10]

Protocol 3: Fmoc Deprotection

-

Swell the peptide-resin in DMF.[10]

-

Drain the DMF and add a solution of 20% (v/v) piperidine in DMF.[10]

-

Agitate the mixture for 5-10 minutes at room temperature.[10]

-

Drain the deprotection solution.[10]

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[10]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).[10]

Protocol 4: Amino Acid Coupling using HATU

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF.[10]

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.[10]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.[10]

-

Agitate the reaction mixture for 1-2 hours at room temperature.[10]

-

Optional: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[16]

-

Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL).[10]

Protocol 5: Cleavage of the Peptide from the Resin and Side-Chain Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under vacuum.[10]

-

Prepare an appropriate cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. CAUTION: TFA is highly corrosive and should be handled in a fume hood. [10]

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).[10]

-

Gently agitate the mixture for 2-3 hours at room temperature.[10]

-

Filter the resin and collect the filtrate containing the cleaved peptide.[10]

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[10]

-

Centrifuge the mixture to pellet the peptide.[10]

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[10]

-

Dry the crude peptide under vacuum.[10]

Common Side Reactions

While Fmoc chemistry is robust, several side reactions can occur, potentially impacting the purity and yield of the final peptide. These include:

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to the formation of a cyclic aspartimide intermediate under basic conditions, which can lead to a mixture of α- and β-peptides upon ring-opening.[17][18]

-

Diketopiperazine Formation: At the dipeptide stage, especially with proline as one of the first two residues, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination.[17]

-

Racemization: The α-proton of an activated amino acid can be abstracted by a base, which may lead to racemization, particularly for sensitive residues like histidine and cysteine.[19]

-

3-(1-Piperidinyl)alanine Formation: Peptides with a C-terminal cysteine can undergo base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine residue, which can then react with piperidine.[17]

Visualizing Fmoc Chemistry Workflows

The logical progression of Fmoc-based peptide synthesis can be effectively illustrated using diagrams.

Caption: The cycle of Fmoc protection of an amino acid and its subsequent deprotection.

Caption: A typical workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

References

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. fiveable.me [fiveable.me]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. benchchem.com [benchchem.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. chem.uci.edu [chem.uci.edu]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. peptide.com [peptide.com]

- 17. peptide.com [peptide.com]

- 18. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide on Non-Natural Amino Acids in Peptide Design

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of non-natural amino acids (nnAAs) into peptides is a transformative strategy in modern drug discovery, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1] By introducing novel side-chain functionalities, backbone modifications, and stereochemistries, nnAAs enable the rational design of peptidomimetics with enhanced drug-like properties.[1][2] This guide provides a comprehensive overview of the core strategies for incorporating nnAAs, details key experimental protocols, and explores the impact of these synthetic building blocks on peptide structure, stability, and function.

Introduction: Overcoming the Limitations of Natural Peptides

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by rapid degradation by proteases and poor membrane permeability.[3][4][5] Non-natural amino acids provide a versatile solution to these challenges.[6] Key advantages of incorporating nnAAs include:

-

Enhanced Proteolytic Stability: Modifications such as D-amino acid substitution, N-alkylation, or the use of β-amino acids can render peptides resistant to enzymatic degradation.[1][3][7][8][9]

-

Improved Pharmacokinetic Profiles: nnAAs can modulate a peptide's solubility, lipophilicity, and ability to cross biological membranes, leading to improved bioavailability and longer in vivo half-lives.[6][10][11]

-

Conformational Constraint: Introducing cyclic or sterically hindered nnAAs can lock the peptide into a specific, bioactive conformation, which can enhance binding affinity and selectivity for its target.[12]

-

Novel Functionalities: nnAAs can introduce unique chemical handles for bioconjugation, fluorescent labeling, or photo-crosslinking, enabling the development of advanced diagnostics and research tools.[13][14]

Major Classes of Non-Natural Amino Acids in Peptide Design

The vast landscape of nnAAs can be broadly categorized based on the type of modification.

Backbone Modifications

Altering the peptide backbone is a primary strategy to increase proteolytic resistance and modulate conformation.[5][15][16]

-

N-Methylated Amino Acids: The addition of a methyl group to the backbone amide nitrogen is a subtle modification that provides significant steric hindrance, disrupting protease recognition and increasing resistance to enzymatic hydrolysis.[9][11] N-methylation can also enhance membrane permeability by reducing the number of hydrogen bond donors.[10][17]

-

β-Amino Acids: These isomers of α-amino acids have an additional carbon atom in their backbone.[7][8][12] This structural change makes peptides containing them highly resistant to proteases.[7][8][12] Furthermore, β-peptides can form stable secondary structures, such as helices and sheets, making them excellent peptidomimetics.[18]

Stereochemical Modifications

-

D-Amino Acids: Substituting naturally occurring L-amino acids with their D-enantiomers is a widely used and effective strategy to enhance stability.[3][19] Peptides containing D-amino acids are not recognized by most proteases, significantly increasing their in vivo half-life.[3][20][21] This modification can sometimes reduce activity if a specific stereochemistry is required for receptor binding, but in many cases, especially for membrane-active peptides, the bioactivity is retained.[20][22]

Side-Chain Modifications

Modifying the side chain allows for the introduction of novel chemical properties without altering the peptide backbone.

-

Fluorinated Amino Acids: The incorporation of fluorine can enhance the hydrophobicity and metabolic stability of a peptide. The strong carbon-fluorine bond is resistant to metabolic oxidation.

-

Cyclic and Constrained Analogs: Amino acids with cyclized side chains, such as aminocyclopentane carboxylic acid, can be used to create conformationally constrained peptides, which can lead to higher binding affinity and selectivity.[12]

-

Bio-orthogonal Handles: nnAAs containing azide or alkyne functionalities can be incorporated to allow for specific chemical ligation reactions, such as "click chemistry," for attaching imaging agents, drugs, or polymers like PEG.[14]

Impact of nnAA Incorporation on Peptide Properties: Quantitative Data

The introduction of nnAAs can dramatically improve the therapeutic profile of peptides. The following tables summarize quantitative data from various studies, illustrating these enhancements.

Table 1: Effect of nnAA Substitution on Proteolytic Stability and Half-Life

| Peptide/Analog | Modification | Half-Life (in human plasma/serum) | Fold Improvement | Reference |

| Somatostatin | Natural Peptide | 1-2 min | - | [6] |

| Octreotide | D-Trp substitution, C-terminal alcohol | ~1.5 hours | ~45-90x | [6] |

| Linear Peptide (LP1) | Natural L-amino acids | Degraded after 1 hour | - | [23] |

| Stapled Peptides (SP1-SP6) | Hydrocarbon stapling (nnAA) | Fully intact up to 25 hours | >25x | [23] |

| L-peptide | All L-amino acids | Degraded within 4 hours | - | [3] |

| D-amino acid modified peptide | C-terminal D-amino acid | ~85% remaining after 24 hours | Significant | [3] |

Table 2: Effect of nnAA Substitution on Biological Activity

| Peptide System | Modification | Key Metric | Result | Reference |

| Veber-Hirschmann peptide | Tri-N-methylation | Oral Bioavailability | 10% | [17] |

| Antimicrobial Peptide | D-amino acid substitutions at termini | Antimicrobial Activity | Maintained | [20] |

| Antimicrobial Peptide | D-amino acid substitutions in middle | Antimicrobial Activity | Lost | [20] |

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) with nnAAs

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides, including those with nnAAs.[13][24][25][26] The most common strategy is Fmoc/tBu chemistry.

Materials:

-

Resin (e.g., Rink Amide for C-terminal amides)

-

Fmoc-protected amino acids (natural and non-natural)

-

Solvents: N,N-dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: e.g., HATU, HBTU, HOBt

-

Activator base: N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[13]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.[13]

-

Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3-5 equivalents), coupling reagent (e.g., HATU, 3-5 equivalents), and DIEA (6-10 equivalents) in DMF. b. Add the activation mixture to the resin and agitate for 1-2 hours. Note: For sterically hindered nnAAs or N-methylated amino acids, extended coupling times (4-12 hours) and more potent coupling reagents like HATU may be necessary.[13] c. Wash the resin with DMF and DCM.

-

Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]

-

Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the crude peptide by adding the solution to cold diethyl ether. c. Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.[13] d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13] e. Confirm identity and purity using mass spectrometry (MS) and analytical HPLC.[1][27]

Protocol for Proteolytic Stability Assay

This assay determines the stability of a peptide in the presence of proteases or biological fluids like serum or plasma.[28]

Materials:

-

Peptide stock solution (of known concentration)

-

Human serum or plasma, or a specific protease solution (e.g., trypsin, chymotrypsin)

-

Incubation buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 10% TFA or Acetonitrile with 1% TFA)

-

RP-HPLC system

-

Mass Spectrometer

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, add the peptide stock solution to pre-warmed (37°C) human serum or protease solution to achieve a final desired peptide concentration. b. Immediately take a time point zero (t=0) aliquot and quench the reaction by adding it to the quenching solution. This sample represents 100% intact peptide.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), withdraw aliquots and quench the reaction as in step 1b.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.[29]

-

Analysis: a. Analyze each sample by RP-HPLC.[29] b. Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak in the chromatogram.[29] c. Optionally, use mass spectrometry to identify cleavage products and determine the exact site of proteolysis.[28]

-

Data Interpretation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide under the assay conditions.

Visualizing Workflows and Pathways

Diagrams created using Graphviz illustrate key processes in nnAA-based peptide design.

Caption: A typical workflow for rationally designing peptides using non-natural amino acids.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) for nnAA incorporation.

Conclusion

The strategic incorporation of non-natural amino acids has become an indispensable tool in peptide drug discovery.[1] By moving beyond the 20 canonical amino acids, researchers can systematically engineer peptides with superior stability, enhanced bioavailability, and tailored functionalities.[30][31] The continued development of novel nnAA building blocks and synthetic methodologies promises to further expand the therapeutic potential of peptides, paving the way for a new generation of highly effective and robust peptide-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. β-Amino Acids: Versatile Peptidomimetics: Ingenta Connect [ingentaconnect.com]

- 13. benchchem.com [benchchem.com]

- 14. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]

- 15. Site-selective editing of peptides via backbone modification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. frontiersin.org [frontiersin.org]

- 17. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. rsc.org [rsc.org]

- 28. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 30. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 31. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Conformationally Constrained Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conformationally constrained amino acids are modified versions of natural amino acids that have restricted rotational freedom along their backbone or side chains. This structural rigidity is a powerful tool in medicinal chemistry and drug design, offering a solution to the inherent limitations of natural peptides, such as poor metabolic stability and low binding affinity. By reducing the conformational flexibility, these modified amino acids can lock a peptide into a specific, biologically active three-dimensional shape. This pre-organization minimizes the entropic penalty upon binding to a biological target, leading to enhanced binding affinity and selectivity. Furthermore, the constrained structure can sterically hinder the approach of proteases, significantly increasing the peptide's half-life in biological systems. This guide provides a comprehensive overview of the core principles, synthesis, analysis, and applications of conformationally constrained amino acids in modern drug discovery.

Core Principles of Conformational Constraint

The structure and flexibility of a peptide are defined by a series of torsional angles along its backbone (phi, ψ, ω) and side chains (χ). Natural amino acids in a peptide chain can adopt a wide range of conformations due to the relatively free rotation around these bonds. Introducing conformational constraints aims to limit this rotational freedom, thereby favoring a specific, desired conformation.

The primary advantages of incorporating conformational constraints include:

-

Enhanced Binding Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic cost of binding to a receptor is reduced, leading to a significant increase in binding affinity (lower Kd or IC50 values).

-

Improved Metabolic Stability: The rigid structure of constrained peptides can make them less susceptible to degradation by proteases, which often recognize and cleave peptides in their extended conformations. This leads to a longer plasma half-life.

-

Increased Receptor Selectivity: By locking the peptide into a conformation that is specific for a particular receptor subtype, off-target effects can be minimized, leading to improved selectivity and a better safety profile.

-

Enhanced Cell Permeability: In some cases, conformational constraints can favor a conformation that masks polar groups and exposes hydrophobic surfaces, facilitating passive diffusion across cell membranes.

Strategies for Introducing Conformational Constraints

Several chemical strategies have been developed to introduce conformational constraints into amino acids and peptides. The choice of strategy depends on the desired secondary structure and the specific application.

-

N-Alkylation: The substitution of a backbone amide proton with an alkyl group, most commonly a methyl group (N-methylation), eliminates a hydrogen bond donor. This modification can disrupt β-sheet structures but can also favor specific cis-amide bond conformations and protect against proteolysis.

-

α,α-Disubstitution: Introducing a second substituent at the α-carbon of an amino acid restricts the rotation around the phi (φ) and psi (ψ) backbone dihedral angles. A prominent example is the use of α-aminoisobutyric acid (Aib).

-

Side-Chain to Side-Chain Cyclization: Covalent linkage of two amino acid side chains within a peptide sequence is a widely used strategy to induce a specific secondary structure.

-

Lactam Bridges: Formation of an amide bond between the side chains of an acidic amino acid (e.g., Asp or Glu) and a basic amino acid (e.g., Lys or Orn).

-

Disulfide Bridges: Oxidation of the thiol groups of two cysteine residues to form a disulfide bond is a common method for cyclization.

-

Hydrocarbon Stapling: This technique involves the introduction of two unnatural amino acids with olefin-containing side chains (e.g., α-methyl, α-alkenyl amino acids) at specific positions (commonly i and i+4 or i and i+7). A subsequent ring-closing metathesis (RCM) reaction forms a hydrocarbon "staple" that locks the peptide into an α-helical conformation. This has been particularly effective for stabilizing helices involved in protein-protein interactions.

-

-

Backbone Cyclization: Formation of a peptide bond between the N-terminus and the C-terminus of a peptide (head-to-tail cyclization) or between a terminus and a side chain. This creates a cyclic peptide with significantly reduced conformational freedom.

-

Incorporation of Cyclic Amino Acids: The use of rigid, cyclic amino acid analogs, such as proline and its derivatives, can effectively constrain the peptide backbone.

Data Presentation: Quantitative Comparison of Constrained vs. Linear Peptides

The introduction of conformational constraints leads to measurable improvements in the biopharmaceutical properties of peptides. The following tables summarize quantitative data comparing the binding affinities and metabolic stabilities of constrained peptides to their linear counterparts.

Table 1: Comparison of Receptor Binding Affinity (IC50/Kd Values)

| Peptide Class | Constrained Peptide | Linear Counterpart | Target Receptor | Constrained IC50/Kd | Linear IC50/Kd | Fold Improvement | Reference |

| RGD Peptides | cyclo(RGDfV) | GRGDS | Integrin αvβ3 | 1.5 nM (IC50) | 200 nM (IC50) | ~133 | [1] |

| c(RGDfK) | GRGDSPK | Integrin αvβ3 | 3.2 nM (IC50) | >10,000 nM (IC50) | >3125 | [2] | |

| Conotoxins | cVc1.1 | Vc1.1 | α9α10 nAChR | 9.2 µM (IC50) | 549 nM (IC50) | - (decreased) | [3] |

| [D11A,E14A]Vc1.1 (cyclic) | [D11A,E14A]Vc1.1 (linear) | GABABR | - | - | 3700-8800 (selectivity) | [3] | |

| c[S9A]TxID-6 | [S9A]TxID | α3β4 nAChR | Reduced activity | Higher activity | - (decreased) | [4] | |

| Designed Binders | Cyclic Peptide | Linear Peptide | Ribonuclease | 6.5 µM (Kd) | 7.5 nM (Kd) | - (decreased) | [5] |

Note: The effect of cyclization on binding affinity is context-dependent and does not always lead to an improvement.

Table 2: Comparison of Metabolic Stability

| Peptide | Constraint Type | Assay System | Half-life (t1/2) | Linear Counterpart | Linear Half-life (t1/2) | Reference |

| NYBSP-4 | Double-stapled | Human Plasma | > 289 min | NYBSP-C | > 289 min | [6] |

| Stapled BH3 peptide | Hydrocarbon staple | In vitro protease assay | 9-fold longer | Unstapled BH3 peptide | - | [7] |

| Cyclic hexapeptide 1 | N-methylation, cyclization | Rat Liver Microsomes | 15 min | - | - | [8] |

| Cyclic hexapeptide 2 | N-methylation, cyclization | Rat Liver Microsomes | > 60 min | - | - | [8] |

| MyD88 inhibitor (cyclic) | Backbone cyclization | Rat Plasma | ~240 min | MyD88 inhibitor (linear) | ~30 min | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of conformationally constrained peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Stapled Peptide

This protocol outlines the synthesis of a hydrocarbon-stapled peptide using Fmoc/tBu chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-S5 ((S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-methyl-hept-6-enoic acid)

-

Fmoc-R8 ((R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-methyl-dec-9-enoic acid)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA)

-

Grubbs' first-generation catalyst

-

1,2-Dichloroethane (DCE)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Amino Acid Coupling: In a separate vial, pre-activate the Fmoc-amino acid (5 equivalents relative to resin loading) with HCTU (4.9 eq.) and DIPEA (10 eq.) in DMF for 2-5 minutes. Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours. For the unnatural amino acids (Fmoc-S5 and Fmoc-R8), use 3 equivalents and extend the coupling time to 4 hours. A double coupling can be performed if necessary.

-

Monitoring: Monitor the coupling completion using a ninhydrin test.

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times) after each coupling step.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Ring-Closing Metathesis (RCM):

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM.

-

Swell the resin in DCE for 30 minutes.

-

In a separate flask, dissolve Grubbs' first-generation catalyst (10-20 mol% relative to the peptide) in DCE.

-

Add the catalyst solution to the resin and bubble with nitrogen for 2-4 hours at room temperature.

-

Wash the resin with DCE (3 times) and DCM (3 times).

-

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

-

Purification: Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC).

-

Characterization: Confirm the identity and purity of the stapled peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique to assess the secondary structure of peptides in solution.

Materials:

-

Purified peptide

-

Phosphate buffer (e.g., 10 mM, pH 7.4)

-

Quartz cuvette (1 mm path length)

-

CD spectropolarimeter

Procedure:

-

Sample Preparation: Dissolve the purified peptide in the phosphate buffer to a final concentration of 50-100 µM. Prepare a buffer blank with the same buffer.

-

Instrument Setup: Turn on the CD spectropolarimeter and purge with nitrogen gas for at least 30 minutes. Set the scanning parameters: wavelength range 190-260 nm, data pitch 1 nm, scanning speed 50 nm/min, and 3 accumulations.

-

Blank Measurement: Record the CD spectrum of the buffer blank in the quartz cuvette.

-

Sample Measurement: Rinse the cuvette thoroughly with deionized water and then with the peptide solution. Record the CD spectrum of the peptide sample.

-

Data Processing:

-

Subtract the buffer blank spectrum from the sample spectrum.

-

Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × n × l) where:

-

mdeg is the observed ellipticity in millidegrees

-

c is the molar concentration of the peptide

-

n is the number of amino acid residues

-

l is the path length of the cuvette in cm.

-

-

-

Structural Interpretation:

-

α-helix: Characterized by two negative bands at ~222 nm and ~208 nm and a strong positive band at ~192 nm.

-

β-sheet: Typically shows a single negative band around 218 nm and a positive band around 195 nm.

-

Random coil: Exhibits a strong negative band below 200 nm.

-

Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

-

Protocol 3: Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the in vitro metabolic stability of a constrained peptide by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

-

Purified peptide

-

Human liver microsomes (HLM)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) with an internal standard

-

96-well plate

-

Incubator shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing the peptide (final concentration 1 µM) and HLM (final concentration 0.5 mg/mL) in phosphate buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold ACN containing an internal standard to the respective wells.

-

Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent peptide at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent peptide versus time.

-

Determine the slope of the linear portion of the curve (k).

-

Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) × (incubation volume / mg of microsomal protein).

-

Visualizations